molecular formula C10H12Li4N3O14P3 B12381684 5-Formyl-dCTP

5-Formyl-dCTP

Cat. No.: B12381684
M. Wt: 519.0 g/mol
InChI Key: MCHGSMXQXUSFEK-REXUZYNASA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-deoxycytidine triphosphate involves the modification of deoxycytidine triphosphate. One efficient method for its preparation is the P(V)-N activation strategy, which has been optimized for gram-scale synthesis .

Industrial Production Methods

While specific industrial production methods for 5-Formyl-deoxycytidine triphosphate are not widely documented, the general approach involves large-scale synthesis using the aforementioned P(V)-N activation strategy. This method ensures high-quality production of the compound, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-deoxycytidine triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 5-carboxyl-deoxycytidine triphosphate, 5-hydroxymethyl-deoxycytidine triphosphate, and other substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyl-deoxycytidine triphosphate
  • 5-Carboxyl-deoxycytidine triphosphate
  • 5-Methyl-deoxycytidine triphosphate

Uniqueness

5-Formyl-deoxycytidine triphosphate is unique due to the presence of the formyl group, which allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable tool in the study of DNA methylation and gene expression .

Properties

Molecular Formula

C10H12Li4N3O14P3

Molecular Weight

519.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3R,5R)-5-(4-amino-5-formyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1

InChI Key

MCHGSMXQXUSFEK-REXUZYNASA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

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